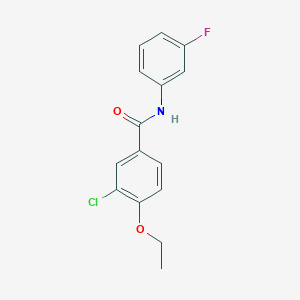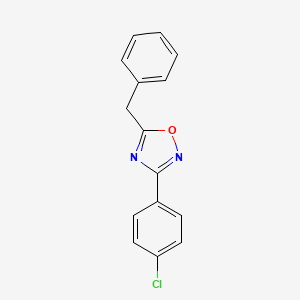![molecular formula C16H20N2O3 B5776960 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5776960.png)
1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide, also known as MPAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. MPAC belongs to the class of piperidinecarboxamide derivatives, which have been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Wissenschaftliche Forschungsanwendungen
1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide has been studied for its potential applications in drug discovery and development. It has been shown to exhibit anticonvulsant activity in animal models, suggesting its potential use as a treatment for epilepsy. Additionally, 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide has been shown to inhibit the growth of cancer cells in vitro, indicating its potential as an anticancer agent. Furthermore, 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide has been investigated for its potential as a treatment for neuropathic pain, a condition that affects millions of people worldwide.
Wirkmechanismus
The exact mechanism of action of 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide is not fully understood. However, it has been suggested that 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide may exert its anticonvulsant activity by modulating the activity of GABA receptors in the brain. GABA is an inhibitory neurotransmitter that plays a role in regulating neuronal excitability. By enhancing the activity of GABA receptors, 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide may reduce the likelihood of seizures. Additionally, 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in regulating gene expression. By inhibiting HDACs, 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide may alter the expression of genes involved in cancer cell growth and survival.
Biochemical and Physiological Effects
1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide has been shown to exhibit various biochemical and physiological effects. In animal models, 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide has been shown to reduce the frequency and severity of seizures. Additionally, 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide has been shown to inhibit the growth of cancer cells in vitro. Furthermore, 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide has been investigated for its potential as a treatment for neuropathic pain, a condition that is characterized by chronic pain and sensory abnormalities.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide in lab experiments is its potential as a treatment for various diseases, including epilepsy, cancer, and neuropathic pain. Additionally, 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide is relatively easy to synthesize and purify, making it a cost-effective compound for research. However, one limitation of using 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide in lab experiments is its potential toxicity. Further research is needed to determine the safety and efficacy of 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide. One direction is to investigate the potential of 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide as a treatment for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the safety and efficacy of 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide in vivo. Furthermore, the mechanism of action of 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide needs to be further elucidated to better understand its potential applications in drug discovery and development. Finally, the development of novel derivatives of 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide may lead to the discovery of compounds with enhanced biological activity and reduced toxicity.
Conclusion
In conclusion, 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide has been shown to exhibit anticonvulsant, anticancer, and analgesic effects. However, further research is needed to determine the safety and efficacy of 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide in vivo and to elucidate its mechanism of action. Nonetheless, the potential of 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide as a treatment for various diseases makes it a promising compound for future research.
Synthesemethoden
The synthesis of 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide involves the reaction of 2-methoxyphenylacetic acid with piperidine-4-carboxylic acid followed by the addition of acetyl chloride and triethylamine. The resulting product is purified through recrystallization to obtain 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxamide as a white solid with a melting point of 158-160°C.
Eigenschaften
IUPAC Name |
1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-21-14-5-3-2-4-12(14)6-7-15(19)18-10-8-13(9-11-18)16(17)20/h2-7,13H,8-11H2,1H3,(H2,17,20)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTKFTGTVSGFJX-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5776879.png)

![6-ethyl-4-[4-(2-methylphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5776898.png)
![4,6-dimethyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5776905.png)

![methyl 4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5776925.png)



![N-(tert-butyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5776944.png)

![2-[4-(4-methoxyphenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5776961.png)
![methyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5776974.png)
![2-phenyl-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5776980.png)